Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate
Description
Chemical Nomenclature and Structural Identification
The systematic IUPAC name This compound delineates its structure unambiguously:
- Piperazine backbone : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- Carboxylate ester : An ethyl group (-OCH₂CH₃) appended to the piperazine nitrogen via a carbonyl linkage.
- Thiadiazole substituent : A 1,2,3-thiadiazole ring substituted at position 4 with a phenyl group and connected to the piperazine via a carbonyl group at position 5.
Structural verification relies on spectroscopic techniques:
- ¹H NMR : Signals at δ 8.65 (s, 1H) correspond to the thiadiazole proton, while aromatic protons from the phenyl group appear between δ 7.37–8.05.
- ¹³C NMR : Key resonances include the thiadiazole carbon at δ 162.9 and the ester carbonyl at δ 165–170.
- Mass spectrometry : Molecular ion peaks align with the formula C₁₆H₁₈N₄O₃S (calculated m/z 346.11).
Table 1: Key Spectral Assignments
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiadiazole C-5 | - | 162.9 |
| Piperazine N-COOEt | - | 165.2 |
| Phenyl C-1 | - | 129.2 |
Historical Context in Heterocyclic Compound Research
The compound emerges from two foundational research trajectories:
- 1,2,3-Thiadiazole Chemistry : First synthesized in the 1950s via cyclization of thioacylhydrazines, 1,2,3-thiadiazoles gained prominence for their electronic properties and bioisosteric potential. The introduction of aryl substituents, as in 4-phenyl-1,2,3-thiadiazole, enhanced their stability and pharmacological relevance.
- Piperazine Derivatives : Piperazine carboxylates, such as ethyl piperazine-1-carboxylate, became pivotal in drug design due to their ability to modulate solubility and hydrogen-bonding capacity. The ethyl ester group balances lipophilicity and metabolic stability.
The convergence of these domains in the 21st century enabled hybrid architectures like this compound, driven by the need for multitarget ligands in oncology and neurology.
Position Within Piperazine-Thiadiazole Hybrid Architectures
This compound exemplifies three key design principles in hybrid heterocycles:
- Modular Connectivity : The carbonyl bridge between piperazine and thiadiazole allows rotational freedom, facilitating optimal receptor interactions.
- Electronic Modulation : The electron-deficient thiadiazole ring (arising from sulfur and nitrogen electronegativity) juxtaposed with the electron-rich piperazine creates a dipole moment conducive to π-π stacking.
- Steric Tunability : Substituents on the phenyl ring (e.g., -Cl, -OCH₃) or piperazine nitrogen (e.g., alkyl groups) enable fine-tuning of steric bulk without disrupting core hybridization.
Comparative Analysis with Analogues
- Ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperazine-1-carboxylate : Replaces thiadiazole with thiazole, reducing ring strain but diminishing electrophilicity.
- N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide : Substitutes the ester with an amide, altering hydrogen-bonding capacity.
These structural variations underscore the target compound’s unique balance of electronic and steric properties, positioning it as a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 4-(4-phenylthiadiazole-5-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H18N4O3S/c1-2-23-16(22)20-10-8-19(9-11-20)15(21)14-13(17-18-24-14)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
WGUOSUJAYMRBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with thiocyanates or thiosemicarbazides under reflux conditions in ethanol.
Coupling with Piperazine: The thiadiazole derivative is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives under strong oxidizing conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives, including Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate, have shown significant anticancer activity. Research indicates that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, studies have reported that certain thiadiazole derivatives exhibit half-maximal inhibitory concentration (IC50) values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Thiadiazole derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances the interaction with bacterial enzymes, making it a promising candidate for further development in antimicrobial therapies .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps that allow for structural modifications to enhance its biological activity. Key synthetic routes include:
- Formation of the thiadiazole ring through cyclization reactions.
- Coupling reactions to attach the piperazine moiety.
- Esterification to introduce the ethyl group.
These synthetic methods enable researchers to explore various derivatives and their corresponding biological activities.
Cytotoxicity Studies
A detailed study evaluated the cytotoxic effects of several thiadiazole derivatives on different cancer cell lines. The results indicated that modifications in the thiadiazole structure significantly impacted cytotoxicity levels, with some compounds demonstrating superior activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives of Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine were screened against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial properties that warrant further investigation for potential therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/Activity Level |
|---|---|---|
| Anticancer | HCT116 (Colon Cancer) | IC50 = 0.74 - 10 μg/mL |
| H460 (Lung Cancer) | IC50 = 10 μg/mL | |
| MCF-7 (Breast Cancer) | IC50 = 3.29 μg/mL | |
| Antimicrobial | Staphylococcus aureus | Active |
| Escherichia coli | Active |
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate (CAS 2640874-14-0)
- Structure : Replaces the thiadiazole ring with a 1,3,4-oxadiazole moiety and introduces a trifluoromethyl group.
- Key Differences : The oxadiazole lacks sulfur but includes an oxygen atom, altering electronic properties. The CF₃ group increases electronegativity and metabolic stability.
- Molecular Weight : 308.26 g/mol (vs. ~353.4 g/mol for the target compound, inferred from related structures in ).
- Implications : The oxadiazole’s reduced polarizability may decrease π-stacking efficiency compared to the thiadiazole .
2.1.2 Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
- Structure : Features a pyrazole ring instead of thiadiazole, with a fluorobenzamido substituent.
- Physicochemical Properties : Higher polarity due to the fluorinated aromatic group may reduce logP compared to the target compound .
2.1.3 Ethyl [(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate (CAS 338408-09-6)
- Structure : Retains the 4-phenyl-thiadiazole core but substitutes the carbonyl-piperazine group with a sulfanyl acetate chain.
- Key Differences : The sulfanyl group increases molecular weight (280.37 g/mol) but reduces hydrogen-bonding capacity. The acetate ester may enhance solubility in polar solvents.
- Thermal Stability : Boiling point of 415.7°C suggests higher thermal stability than the target compound, likely due to reduced steric hindrance .
Physicochemical Properties
*Inferred from ; exact data for the target compound is unavailable.
Crystallographic and Computational Analysis
- Structural Validation : Tools like SHELXL () and WinGX () are critical for resolving conformational details. The target compound’s thiadiazole-piperazine linkage likely adopts a planar conformation, optimizing π-π interactions.
- Hydrogen Bonding : The piperazine nitrogen and carbonyl oxygen may form intermolecular hydrogen bonds, as observed in related structures ().
Biological Activity
Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate, a compound belonging to the class of thiadiazole derivatives, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Structural Overview
The compound features a piperazine ring connected to a thiadiazole moiety via a carbonyl group. Its molecular formula is with a molecular weight of approximately 346.4 g/mol . The structural configuration is crucial for its biological activity, as the thiadiazole ring is known to enhance interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. This compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action : The compound induces apoptosis through increased Bax/Bcl-2 ratios and caspase activation, leading to cell cycle arrest at the S and G2/M phases .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 5.36 | MCF-7 |
| Compound 4i | 2.32 | HepG2 |
The above data indicates that modifications in the structural components can significantly enhance anticancer activity.
2. Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Micrococcus luteus | 1.95–3.91 μg/mL |
| Bacillus spp. | 3.91–15.62 μg/mL |
| Streptococcus spp. | 7.81–15.62 μg/mL |
These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in clinical and preclinical settings:
Case Study 1: Anticancer Efficacy
In vivo studies using tumor-bearing mice demonstrated that compounds similar to Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine exhibited significant tumor reduction rates compared to controls . The targeting ability of these compounds was confirmed through radioactive tracing.
Case Study 2: Antimicrobial Testing
In vitro assays showed that derivatives with similar structures possess potent antibacterial activity against resistant strains of bacteria, indicating their potential as therapeutic agents in treating infections caused by multi-drug resistant organisms .
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves coupling a thiadiazole carbonyl chloride derivative with a piperazine carboxylate. Key steps include:
- Substitution : React 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with ethyl piperazine-1-carboxylate under anhydrous conditions (e.g., dichloromethane as solvent) .
- Purification : Use normal-phase chromatography (gradient elution with dichloromethane to ethyl acetate) to isolate the product .
- Yield Optimization : Maintain reaction temperatures between 0–5°C during acyl chloride formation to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ for the ester and amide groups .
- NMR : Use and NMR to confirm piperazine and thiadiazole ring substitution patterns. For example, the piperazine N–CH₂ protons resonate at δ 3.4–3.6 ppm, while thiadiazole protons appear as singlets (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar piperazine-thiadiazole hybrids .
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of dichloromethane:ethyl acetate (100:0 to 90:10) to separate unreacted starting materials .
- Recrystallization : Ethanol or ethyl acetate are optimal solvents for obtaining high-purity crystals .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified phenyl (e.g., halogenated or methoxy-substituted) or piperazine groups (e.g., tert-butyl carboxylate) to assess electronic and steric effects on biological activity .
- Biological Assays : Test derivatives for target binding (e.g., enzyme inhibition) and correlate activity with substituent properties using regression models .
- Computational Docking : Map interactions between the thiadiazole carbonyl and target protein residues (e.g., kinase ATP-binding pockets) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls to minimize variability .
- Purity Verification : Use HPLC (>95% purity) and TLC to confirm compound integrity, as impurities can skew activity results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories to identify key hydrogen bonds (e.g., piperazine N–H with Asp/Glu residues) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution at the thiadiazole ring .
Q. What alternative synthetic routes exist for this compound?
- Methodological Answer :
- Pinner Reaction : Use nitrile intermediates to form thiadiazole rings under acidic conditions, followed by piperazine coupling .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) by accelerating cyclocondensation steps .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
